molecular formula C3H4Cl4 B086103 1,2,2,3-Tetrachloropropane CAS No. 13116-53-5

1,2,2,3-Tetrachloropropane

Cat. No.: B086103
CAS No.: 13116-53-5
M. Wt: 181.9 g/mol
InChI Key: UDPHJTAYHSSOQB-UHFFFAOYSA-N
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Description

1,2,2,3-Tetrachloropropane is a chlorinated hydrocarbon with the molecular formula C₃H₄Cl₄. It is a colorless to light yellow liquid at room temperature and is known for its use as an intermediate in the synthesis of various chemicals. The compound has a molecular weight of 181.876 g/mol and a boiling point of approximately 176.3°C .

Preparation Methods

1,2,2,3-Tetrachloropropane can be synthesized through several methods. One common route involves the chlorination of 1,2,3-trichloropropane in the presence of chlorine gas and actinic light. This process results in a mixture of chlorinated products, including this compound . Another method involves the dehydrochlorination of 1,1,1,2,3-pentachloropropane using a ferric chloride catalyst . Industrial production often employs continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

1,2,2,3-Tetrachloropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.

Common reagents used in these reactions include sodium hydroxide for dehydrochlorination and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,2,3-Tetrachloropropane is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other chlorinated compounds.

    Biology: It is used in studies related to the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research into its potential effects and toxicity helps in understanding the safety of related compounds.

    Industry: It is employed in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,2,3-tetrachloropropane involves its interaction with various molecular targets. In reductive environments, it undergoes dechlorination, leading to the formation of less chlorinated and potentially more reactive intermediates. These intermediates can further react with biological molecules, leading to various effects .

Comparison with Similar Compounds

1,2,2,3-Tetrachloropropane can be compared with other chlorinated hydrocarbons such as:

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1,2,2,3-tetrachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPHJTAYHSSOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051656
Record name 1,2,2,3-Tetrachloropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13116-53-5
Record name 1,2,2,3-Tetrachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13116-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2,3-Tetrachloropropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,2,2,3-tetrachloro-
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Record name 1,2,2,3-Tetrachloropropane
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Record name 1,2,2,3-tetrachloropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the toxicological effects of 1,2,2,3-tetrachloropropane in rats?

A1: Studies have shown that exposure to TECP vapors can cause irritation of mucosal tissues in rats. [] In subchronic inhalation studies, significant increases in liver and kidney weights were observed in rats exposed to TECP at concentrations of 5 ppm and above. [] These changes were accompanied by degenerative changes in the respective organs. [] Reproductive toxicity studies revealed a potential decrease in female mating performance at 15 ppm TECP, although this effect was not observed at lower concentrations. []

Q2: What is known about the conformational behavior of this compound?

A3: Research utilizing vibrational spectroscopy and nuclear magnetic resonance (NMR) spectroscopy has provided insights into the conformational behavior of TECP. [, , , ] These studies have explored the different spatial arrangements (conformers) adopted by the molecule due to rotation around its carbon-carbon bonds. [, , , ] Understanding these conformations is crucial for comprehending the molecule's interactions in biological systems and its physicochemical properties.

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